Cas no 2137995-73-2 (6-(ethoxymethoxy)pyridin-3-amine)
6-(ethoxymethoxy)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 6-(ethoxymethoxy)pyridin-3-amine
- 6-(Ethoxymethoxy)-3-pyridinamine
- 2137995-73-2
- EN300-1122681
- SCHEMBL20334306
-
- Inchi: 1S/C8H12N2O2/c1-2-11-6-12-8-4-3-7(9)5-10-8/h3-5H,2,6,9H2,1H3
- InChI Key: LRLVNSUGOTZMCD-UHFFFAOYSA-N
- SMILES: O(COC1C=CC(=CN=1)N)CC
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 57.4Ų
6-(ethoxymethoxy)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122681-0.05g |
6-(ethoxymethoxy)pyridin-3-amine |
2137995-73-2 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
| Enamine | EN300-1122681-0.1g |
6-(ethoxymethoxy)pyridin-3-amine |
2137995-73-2 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
| Enamine | EN300-1122681-0.25g |
6-(ethoxymethoxy)pyridin-3-amine |
2137995-73-2 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1122681-0.5g |
6-(ethoxymethoxy)pyridin-3-amine |
2137995-73-2 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
| Enamine | EN300-1122681-1.0g |
6-(ethoxymethoxy)pyridin-3-amine |
2137995-73-2 | 1g |
$743.0 | 2023-06-09 | ||
| Enamine | EN300-1122681-2.5g |
6-(ethoxymethoxy)pyridin-3-amine |
2137995-73-2 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
| Enamine | EN300-1122681-5.0g |
6-(ethoxymethoxy)pyridin-3-amine |
2137995-73-2 | 5g |
$2152.0 | 2023-06-09 | ||
| Enamine | EN300-1122681-10.0g |
6-(ethoxymethoxy)pyridin-3-amine |
2137995-73-2 | 10g |
$3191.0 | 2023-06-09 | ||
| Enamine | EN300-1122681-1g |
6-(ethoxymethoxy)pyridin-3-amine |
2137995-73-2 | 95% | 1g |
$743.0 | 2023-10-26 | |
| Enamine | EN300-1122681-5g |
6-(ethoxymethoxy)pyridin-3-amine |
2137995-73-2 | 95% | 5g |
$2152.0 | 2023-10-26 |
6-(ethoxymethoxy)pyridin-3-amine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 6-(ethoxymethoxy)pyridin-3-amine
Introduction to 6-(Ethoxymethoxy)pyridin-3-amine (CAS No. 2137995-73-2)
6-(Ethoxymethoxy)pyridin-3-amine, a compound with the CAS number 2137995-73-2, is a promising molecule in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered significant attention due to its potential therapeutic applications and biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 6-(ethoxymethoxy)pyridin-3-amine.
Chemical Structure and Properties
6-(Ethoxymethoxy)pyridin-3-amine is a substituted pyridine derivative with an ethoxymethoxy group attached to the 6-position of the pyridine ring. The molecular formula of this compound is C9H13N2O2, and its molecular weight is approximately 183.21 g/mol. The presence of the ethoxymethoxy group imparts unique chemical properties to the molecule, such as enhanced solubility and stability in various solvents. These properties make 6-(ethoxymethoxy)pyridin-3-amine a valuable candidate for further chemical modifications and derivatization.
Synthesis Methods
The synthesis of 6-(ethoxymethoxy)pyridin-3-amine can be achieved through several synthetic routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 6-chloropyridin-3-amine with ethylene glycol monomethyl ether in the presence of a base such as potassium carbonate. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product with high selectivity. Another approach involves the coupling of 6-bromopyridin-3-amine with ethylene glycol monomethyl ether using palladium-catalyzed cross-coupling reactions, which can provide excellent yields under optimized conditions.
Biological Activities and Therapeutic Potential
6-(Ethoxymethoxy)pyridin-3-amine has been extensively studied for its biological activities and potential therapeutic applications. Recent research has shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that 6-(ethoxymethoxy)pyridin-3-amine can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 6-(ethoxymethoxy)pyridin-3-amine has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying these effects is thought to involve the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway. These findings suggest that 6-(ethoxymethoxy)pyridin-3-amine could be developed into a novel therapeutic agent for cancer treatment.
Clinical Trials and Future Prospects
The promising preclinical results of 6-(ethoxymethoxy)pyridin-3-amine have led to increased interest in advancing this compound into clinical trials. Several Phase I clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Preliminary data from these trials have shown that 6-(ethoxymethoxy)pyridin-3-amine is well-tolerated at various dose levels, with no significant adverse effects reported.
If these initial clinical trials prove successful, further Phase II and III trials will be conducted to assess the therapeutic potential of 6-(ethoxymethoxy)pyridin-3-amine in larger patient populations. The ultimate goal is to develop this compound into an effective treatment option for patients suffering from inflammatory diseases and cancer.
Conclusion
In conclusion, 6-(Ethoxymethoxy)pyridin-3-amine (CAS No. 2137995-73-2) is a promising compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further development. Ongoing research and clinical trials will continue to shed light on the full therapeutic potential of this molecule, potentially leading to new treatment options for various diseases.
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